molecular formula C8H9BrClNO2 B113297 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine CAS No. 928653-74-1

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Cat. No.: B113297
CAS No.: 928653-74-1
M. Wt: 266.52 g/mol
InChI Key: NXUPENSPQULNNP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol It is characterized by the presence of bromine, chlorine, and dimethoxymethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-dimethoxymethyl-pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent such as bromine or chlorine .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-chloro-3-dimethoxymethyl-pyridine may exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown their ability to induce apoptosis in cancer cell lines. A notable case study demonstrated that a derivative induced apoptosis in MCF-7 breast cancer cells through caspase activation, exhibiting an IC50 value of 15.2 µM, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties
Halogenated pyridines are known for their antimicrobial activities. Compounds structurally similar to this compound have been tested against various bacterial strains. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against multi-drug resistant E. coli, suggesting its potential as an alternative treatment option for bacterial infections .

Central Nervous System Activity
Preliminary studies suggest that derivatives of this compound may interact with central nervous system receptors, particularly dopamine D2 receptors. This interaction could lead to developments in treatments for neurological disorders, highlighting the compound's versatility in medicinal applications.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its structure allows it to function as a precursor for developing herbicides and pesticides. The presence of halogens often enhances the bioactivity of agrochemical compounds, making them more effective against pests and diseases in crops .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various chemical methods involving bromination and chlorination reactions on pyridine derivatives. The synthetic pathways often aim to optimize yield while minimizing by-products, which is crucial for industrial applications .

Research Findings and Case Studies

Application Area Activity Study Reference
AnticancerInduces apoptosis in MCF-7 cells (IC50: 15.2 µM)
AntimicrobialMIC of 32 µg/mL against E. coli
CNS ActivityAgonist for dopamine D2 receptors
AgrochemicalPotential precursor for pesticides

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the dimethoxymethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is unique due to its specific combination of bromine, chlorine, and dimethoxymethyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Biological Activity

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound characterized by its molecular formula C8H9BrClNO2C_8H_9BrClNO_2 and a molecular weight of 266.52 g/mol. The compound features a pyridine ring with bromine at the 5-position, chlorine at the 2-position, and two methoxymethyl groups at the 3-position. These structural attributes contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) and the dimethoxymethyl group can enhance its reactivity and binding affinity to various biological molecules, potentially modulating enzyme activity, receptor binding, and other cellular processes.

Comparative Analysis of Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of selected related compounds:

Compound NameMolecular FormulaUnique FeaturesNotable Biological Activity
This compoundC₈H₉BrClNO₂Contains both bromine and chlorineAntimicrobial, potential anticancer
5-Bromo-2-chloro-3-methylpyridineC₇H₈BrClNLacks methoxymethyl groupsAntifungal properties noted
2-Chloro-3-(dimethoxymethyl)-5-methylpyridineC₉H₁₂ClN O₂Contains methyl instead of bromineModerate antibacterial activity reported

Case Studies

  • Antimicrobial Efficacy : In studies involving halogenated pyridines, compounds with bromine and chlorine substitutions demonstrated significant antimicrobial effects against gram-positive and gram-negative bacteria. For instance, similar derivatives exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against E. coli .
  • Anticancer Activity : Research has highlighted that halogenated pyridines can inhibit cell growth in cancer cell lines such as HeLa and A549. For example, one study reported IC50 values around 226 µg/mL for HeLa cells when treated with structurally related compounds .

Properties

IUPAC Name

5-bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUPENSPQULNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640097
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-74-1
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloronicotinaldehyde (981 mg, 2.43 mmol), trimethylorthoformate (1.46 mL, 13.4 mmol) and p-toluenesulfonic acid monohydrate (42.3 mg, 0.222 mmol) in MeOH (18 mL) was refluxed for 16 hours. The mixture was diluted in CH2Cl2 and washed with 10% aqueous potassium carbonate and brine, dried over sodium sulfate, filtered and concentrated. The crude product was used in the next step without further purification.
Quantity
981 mg
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
42.3 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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